3-Cyclobutyloxetan-3-OL
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Overview
Description
3-Cyclobutyloxetan-3-OL is a chemical compound with the molecular formula C7H12O2 It features a unique structure comprising a cyclobutyl group attached to an oxetane ring, which is further bonded to a hydroxyl group
Mechanism of Action
Mode of Action
It has been suggested that oxetan-3-ol, a structural unit of 3-cyclobutyloxetan-3-ol, may serve as an isostere of the carbonyl moiety, suggesting that it could potentially mimic the carboxylic acid functional group . This implies that this compound might interact with its targets in a similar manner to carboxylic acid-containing compounds.
Result of Action
It has been suggested that oxetan-3-ol and related structures hold promise as isosteric replacements of the carboxylic acid moiety . This suggests that this compound might have similar effects to those of carboxylic acid-containing compounds.
Biochemical Analysis
Biochemical Properties
It has been suggested that oxetan-3-ol and its derivatives, which include 3-Cyclobutyloxetan-3-OL, could serve as potential bioisosteres of the carboxylic acid functional group . This implies that this compound could interact with various enzymes, proteins, and other biomolecules in a manner similar to carboxylic acids .
Molecular Mechanism
It is hypothesized that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyloxetan-3-OL typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyalkyl precursor under acidic or basic conditions. For instance, the cyclization of 3-hydroxycyclobutanone can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyloxetan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutyl alcohols or hydrocarbons.
Substitution: Cyclobutyl halides or other substituted derivatives.
Scientific Research Applications
3-Cyclobutyloxetan-3-OL has several applications in scientific research:
Comparison with Similar Compounds
Oxetan-3-OL: Similar in structure but lacks the cyclobutyl group.
Thietan-3-OL: Contains a sulfur atom in place of the oxygen in the oxetane ring.
Cyclobutanol: Lacks the oxetane ring and has a simpler structure.
Uniqueness: 3-Cyclobutyloxetan-3-OL is unique due to the presence of both the cyclobutyl group and the oxetane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-cyclobutyloxetan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(4-9-5-7)6-2-1-3-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUQLZIDUFFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(COC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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